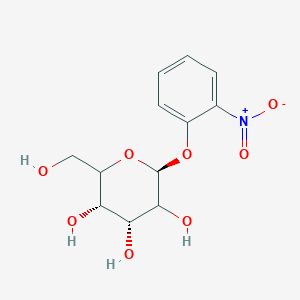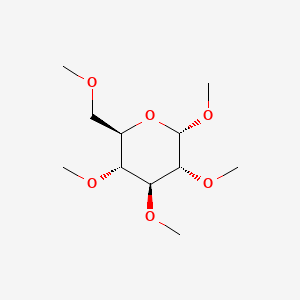
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tic-OH: This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of Z-Tic-OH involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to facilitate the rapid, quantitative separation of compounds from each other and from other constituents of complex mixtures . The synthesis typically involves the reaction of titanium and carbon to form titanium carbide (TiC), which is then further processed to obtain Z-Tic-OH .
Industrial Production Methods: : Industrial production of Z-Tic-OH often employs advanced techniques such as carbothermal reduction and direct reaction methods. These methods ensure the efficient and large-scale production of the compound, making it suitable for various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: : Z-Tic-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: : Common reagents used in the reactions involving Z-Tic-OH include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions of Z-Tic-OH depend on the specific reagents and conditions used. These products are typically characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Z-Tic-OH is used as a reagent in various synthetic processes. Its unique properties make it valuable for developing new compounds and materials.
Biology: : In biological research, Z-Tic-OH is studied for its potential effects on cellular processes and molecular interactions. It is used in experiments to understand its role in biological systems and its potential therapeutic applications.
Medicine: : In medicine, Z-Tic-OH is explored for its potential use in drug development and delivery. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments.
Industry: : In the industrial sector, Z-Tic-OH is used in the production of advanced materials and coatings. Its properties, such as high hardness and chemical stability, make it suitable for various industrial applications .
Mecanismo De Acción
Mechanism of Action: : The mechanism by which Z-Tic-OH exerts its effects involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes and molecular functions, contributing to its observed effects .
Molecular Targets and Pathways: : Z-Tic-OH targets specific proteins and enzymes in biological systems, modulating their activity and influencing various cellular pathways. These interactions are crucial for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : Z-Tic-OH is compared with other similar compounds, such as titanium carbonitride (TiCxN1-x) and aluminium oxide-silicon carbide (Al2O3-SiC) composites. These compounds share some properties with Z-Tic-OH but also exhibit unique characteristics that differentiate them .
List of Similar Compounds
- Titanium carbonitride (TiCxN1-x)
- Aluminium oxide-silicon carbide (Al2O3-SiC)
- Zolpidem
- Zaleplon
- Eszopiclone
Z-Tic-OH’s unique properties and applications make it a valuable compound in various fields of research and industry. Its potential for further development and exploration continues to drive scientific interest and innovation.
Propiedades
Fórmula molecular |
C18H16NO4- |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1 |
Clave InChI |
YWVQGUBCAUFBCP-UHFFFAOYSA-M |
SMILES canónico |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


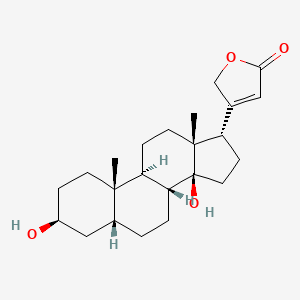
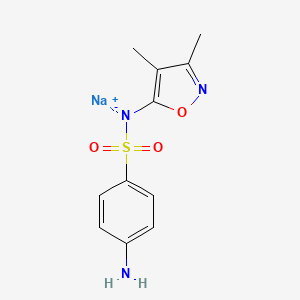

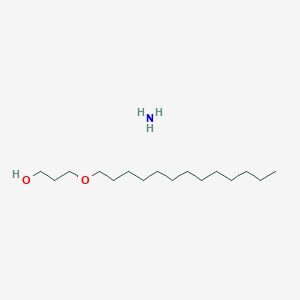
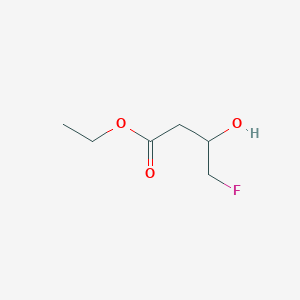



![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)


